molecular formula C12H9N3O2S B5968082 phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate

phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate

Cat. No. B5968082
M. Wt: 259.29 g/mol
InChI Key: QBPGOTKMBASIAG-UHFFFAOYSA-N
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Description

Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, also known as CMIT, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. This compound is a potent biocide that is commonly used in the preservation of various products, including personal care items, paints, and water treatment products.

Mechanism of Action

Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate works by disrupting the cell membrane of microorganisms, leading to their death. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is effective against a wide range of microorganisms, including bacteria, fungi, and algae. The mechanism of action of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is based on its ability to inhibit the activity of enzymes involved in the synthesis of cell walls and membranes.
Biochemical and Physiological Effects
Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various biochemical and physiological effects. It is toxic to both aquatic and terrestrial organisms, including fish, invertebrates, and plants. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has been shown to cause oxidative stress in fish, leading to the accumulation of reactive oxygen species and lipid peroxidation. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has been shown to cause damage to the gills of fish, leading to respiratory dysfunction.

Advantages and Limitations for Lab Experiments

Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various advantages and limitations for lab experiments. One advantage is its effectiveness against a wide range of microorganisms, making it a useful tool in the study of microbial ecology and aquatic toxicology. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is relatively easy to use and cost-effective. However, one limitation is its toxicity to both aquatic and terrestrial organisms, which can make it difficult to use in certain experiments. Additionally, the use of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate may require special safety precautions, such as the use of protective equipment and proper disposal methods.

Future Directions

There are several future directions for the study of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate. One direction is the development of new methods for the synthesis of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, which could improve the efficiency and cost-effectiveness of its production. Additionally, future research could focus on the development of new applications for phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, such as its use in the control of biofilms and the treatment of infections. Finally, future research could focus on the environmental impact of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, including its effects on aquatic and terrestrial organisms and its potential for bioaccumulation and biomagnification.
Conclusion
In conclusion, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is a potent biocide that has various applications in scientific research. Its effectiveness against a wide range of microorganisms makes it a useful tool in the study of microbial ecology and aquatic toxicology. However, its toxicity to both aquatic and terrestrial organisms requires special safety precautions. Future research could focus on the development of new methods for the synthesis of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, the development of new applications for phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate, and the environmental impact of phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate.

Synthesis Methods

Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is synthesized through a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 5-chloro-3-methyl-1-isothiazolone with sodium cyanide to form 4-cyano-3-methyl-5-isothiazolone. The second step involves the reaction of 4-cyano-3-methyl-5-isothiazolone with phenyl isocyanate to form phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate.

Scientific Research Applications

Phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate has various applications in scientific research. It is commonly used as a biocide in the preservation of various products, including personal care items, paints, and water treatment products. phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is also used in the study of microbial ecology, as it is effective in controlling the growth of bacteria and fungi. Additionally, phenyl (4-cyano-3-methyl-5-isothiazolyl)carbamate is used in the study of aquatic toxicology, as it is effective in controlling the growth of algae and other aquatic organisms.

properties

IUPAC Name

phenyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-8-10(7-13)11(18-15-8)14-12(16)17-9-5-3-2-4-6-9/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPGOTKMBASIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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